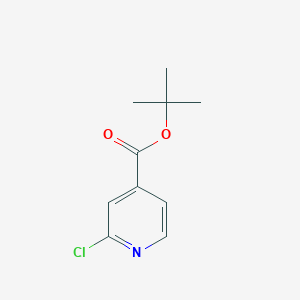

Tert-butyl 2-chloropyridine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUSSPQEUANTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376247 | |

| Record name | tert-Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

295349-62-1 | |

| Record name | tert-Butyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-chloropyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Chloropyridine 4 Carboxylate and Analogs

Precursor Synthesis and Functionalization Pathways

The primary precursor for the target compound is 2-chloropyridine-4-carboxylic acid (also known as 2-chloro-isonicotinic acid). The synthesis of this key intermediate is a critical first step. One common method involves the oxidation of a substituted pyridine (B92270). For instance, 2-chloro-4-methylpyridine (B103993) can be oxidized to form 2-chloropyridine-4-carboxylic acid. However, such processes can require harsh conditions and may present challenges on a larger scale, including corrosion and the formation of toxic byproducts. googleapis.com

Another pathway to functionalized pyridines starts from readily available materials like 4-tert-butylpyridine (B128874). This can be converted to 4-tert-butyl-2-chloropyridine through chlorination reactions. google.comgoogle.com The functionalization of the pyridine ring is inherently challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. nih.gov Therefore, specialized methods, often involving organometallic intermediates or C-H activation, are employed to introduce substituents at specific positions. nih.govpkusz.edu.cnresearchgate.netnih.gov

Direct Synthetic Routes to the Core Structure

Once the necessary precursors are obtained, direct synthetic routes are employed to assemble the final tert-butyl 2-chloropyridine-4-carboxylate molecule. These methods primarily focus on esterification of the carboxylic acid or halogenation of the corresponding pyridine ester.

The most direct route to this compound is the esterification of 2-chloropyridine-4-carboxylic acid. Due to the steric hindrance of the tert-butyl group, standard Fischer esterification is often inefficient. More effective methods are required, as detailed below.

One approach involves converting the carboxylic acid to its more reactive acid chloride derivative, 2-chloro-isonicotinoyl chloride. molbase.com This intermediate readily reacts with tert-butanol (B103910), often in the presence of a non-nucleophilic base like pyridine, to yield the desired tert-butyl ester. echemi.com Another powerful method utilizes coupling agents. The reaction of the carboxylic acid with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) provides a mild and efficient route to the ester. orgsyn.org This method is broadly applicable to sterically hindered alcohols. orgsyn.orgresearchgate.net

Interactive Data Table: Comparison of Esterification Methods

| Method | Reagents | Base/Catalyst | Solvent | Typical Conditions | Ref. |

|---|---|---|---|---|---|

| Acid Chloride | 2-Chloro-isonicotinoyl chloride, tert-butanol | Pyridine | Dichloromethane (B109758) | -40°C to 50°C | echemi.com |

| Carbodiimide Coupling | 2-Chloropyridine-4-carboxylic acid, tert-butanol | DCC, DMAP | Dichloromethane | 0°C to Room Temp | orgsyn.org |

An alternative strategy involves introducing the chlorine atom after the ester has been formed. This would begin with tert-butyl pyridine-4-carboxylate. The challenge lies in achieving regioselective chlorination at the C2 position. Direct halogenation of the electron-deficient pyridine ring is difficult. However, methods such as lithiation directed by the nitrogen atom, followed by quenching with an electrophilic chlorine source (e.g., hexachloroethane), can install a chlorine atom at the C2 position. google.com This approach leverages the directing effect of the pyridine nitrogen to achieve the desired regioselectivity. The process generally involves treating the pyridine with a strong base like n-butyllithium at low temperatures to generate the 2-lithiated species, which is then trapped by the halogenating agent. google.com

Metal-Catalyzed Cross-Coupling Approaches

This compound is a valuable building block for synthesizing more complex molecules, primarily through metal-catalyzed cross-coupling reactions. The C2-chloro substituent serves as an effective handle for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, and 2-chloropyridines are excellent substrates for these transformations. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the 2-chloropyridine (B119429) and an organoboron compound. It is widely used to synthesize biaryl and heteroaryl-aryl structures. Various palladium catalysts, often employing phosphine (B1218219) ligands, effectively promote the coupling of 2-chloropyridines with arylboronic acids. organic-chemistry.orgresearchgate.netresearchgate.netmdpi.com

Buchwald-Hartwig Amination: This powerful method forges C-N bonds by coupling the aryl halide with an amine. The reaction is crucial for synthesizing substituted anilines and other arylamines from 2-chloropyridine precursors. organic-chemistry.orgwikipedia.orglibretexts.org Catalyst systems often consist of a palladium source and a sterically hindered phosphine ligand. tcichemicals.comchemrxiv.org

Heck Reaction: The Heck reaction couples the 2-chloropyridine with an alkene to form a substituted alkene, providing a route to vinylpyridines. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) species in the presence of a base. beilstein-journals.org

Sonogashira Coupling: This reaction creates a C-C bond between the 2-chloropyridine and a terminal alkyne, yielding 2-alkynylpyridine derivatives. wikipedia.org The catalytic system classically involves a palladium catalyst and a copper(I) co-catalyst. scirp.orgscirp.orgnrochemistry.com

Interactive Data Table: Palladium-Catalyzed Reactions of 2-Chloropyridine Analogs

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions | Ref. |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | (tBubpy)PdCl₂ | K₂CO₃ | Ethanol/Water | Aerobic, Reflux | asianpubs.org |

| Buchwald-Hartwig | Diphenylamine | Pd₂(dba)₃, tBu₃P·HBF₄ | NaOtBu | Toluene | Reflux | tcichemicals.com |

| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 120°C | wikipedia.orgresearchgate.net |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Diisopropylamine | THF | Room Temp | nrochemistry.com |

Acylative Coupling: While less common for this specific substrate, acylative couplings involve the introduction of an acyl group. These reactions often utilize organometallic reagents and a transition metal catalyst to form ketones.

While palladium is the most prominent metal for these cross-couplings, other transition metals can also be employed. Nickel catalysts, for example, are known to facilitate the homocoupling of aryl halides, such as the dimerization of 4-tert-butyl-2-chloropyridine to form a bipyridine. google.com Iron- and zinc-based catalysts have also been developed for certain cross-coupling reactions, offering potentially more economical and environmentally friendly alternatives to palladium. wikipedia.org The broader field of transition-metal-catalyzed C-H functionalization continues to provide new avenues for modifying pyridine scaffolds. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions in Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of functionalized pyridines, including this compound and its derivatives. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the C2 and C4 positions. This reactivity is further enhanced by the presence of electron-withdrawing groups. In the case of this compound, the tert-butyl ester group at the C4 position significantly activates the C2 position, making the chlorine atom an excellent leaving group for SNAr reactions.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net Aromaticity is temporarily disrupted in this intermediate. youtube.com In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored. youtube.comacs.org

The versatility of the SNAr reaction allows for the introduction of a wide array of nucleophiles at the C2 position. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether pyridine derivatives, respectively. For instance, in a process development study, tert-butyl 2-chloroisonicotinate was effectively reacted with morpholine, which served as both the nucleophile and the base, to produce tert-butyl 2-morpholinoisonicotinate in a 97% yield on a multi-kilogram scale. acs.org While 2-chloropyridines are commonly used, 2-fluoropyridines can exhibit significantly higher reactivity in SNAr reactions, potentially allowing for milder reaction conditions. acs.org

The reaction conditions for SNAr on chloropyridines can vary. While electron-deficient substrates can react under relatively mild conditions, unactivated chloropyridines may require harsh conditions, such as high temperatures and pressures. thieme-connect.com The use of "green" solvents like water in the presence of bases such as potassium fluoride (B91410) (KF) has been shown to be effective for the amination of various heteroaryl chlorides, presenting an environmentally benign alternative to traditional methods. nih.gov

Table 1: Examples of SNAr Reactions on 2-Chloropyridine Derivatives

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| tert-Butyl 2-chloroisonicotinate | Morpholine | Morpholine (solvent), 110-115 °C, 24 h | tert-Butyl 2-morpholinoisonicotinate | 97% | acs.org |

| 2-Chloropyrazine | Morpholine | KF (2 equiv.), Water, 100 °C, 17 h | 2-Morpholinopyrazine | 95% | nih.gov |

| Unsubstituted 2-chloropyridine | Piperidine | NMP (solvent), 300 °C, flow reactor | 2-Piperidinylpyridine | Good to Excellent | thieme-connect.com |

Protecting Group Strategies: Focus on the tert-Butyl Ester

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with subsequent reactions. wikipedia.org For the synthesis involving pyridine carboxylic acids, the carboxylic acid moiety often requires protection. The tert-butyl ester is a frequently employed protecting group for this purpose due to its unique stability and cleavage characteristics. vanderbilt.edutcichemicals.com

The tert-butyl group is introduced to protect the carboxylic acid of 2-chloropyridine-4-carboxylic acid for several strategic reasons: acs.org

Ease of Isolation: The increased lipophilicity of the tert-butyl ester facilitates the extraction and purification of intermediates, which might otherwise be highly water-soluble as zwitterionic species. acs.org

Compatibility: The protected ester avoids the acidic proton of the carboxylic acid, which would be incompatible with organometallic reagents (e.g., Grignard or organolithium reagents) used in subsequent functionalization steps. acs.org

Prevention of Side Reactions: It prevents the carboxylate from acting as a nucleophile or participating in unwanted side reactions. For example, during amination reactions, it prevents the formation of amide byproducts. acs.org

The tert-butyl ester is known for its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic conditions, to which other esters like methyl or ethyl esters might be labile. wikipedia.org This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxyl group.

Deprotection, or removal of the tert-butyl group, is typically achieved under strong acidic conditions, often using trifluoroacetic acid (TFA) either neat or in a solvent like dichloromethane (DCM). wikipedia.org The mechanism involves the protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutylene (B52900). This specific cleavage condition allows for selective deprotection without disturbing other acid-sensitive groups if planned correctly (orthogonal protection strategy). wikipedia.org

Table 2: Stability and Deprotection of Common Carboxylic Acid Protecting Groups

| Protecting Group | Common Protection Method | Stable To | Common Deprotection Method | Reference |

|---|---|---|---|---|

| Methyl/Ethyl Ester | Fischer esterification (Acid, ROH) | Mildly acidic/basic conditions, Hydrogenation | Saponification (e.g., NaOH, LiOH) | wikipedia.org |

| Benzyl Ester | Benzyl bromide, base | Acidic/basic conditions | Hydrogenolysis (H2, Pd/C) | wikipedia.org |

| tert-Butyl Ester | Isobutylene, acid catalyst; Boc2O, DMAP | Basic conditions, Hydrogenolysis, Nucleophiles | Strong acid (e.g., TFA, HCl) | acs.orgwikipedia.org |

| Silyl Ester (e.g., TBDMS) | Silyl chloride, base | Neutral conditions | Fluoride source (e.g., TBAF), Acid/Base | tcichemicals.com |

Stereochemical and Regiochemical Control in Synthesis

Achieving high levels of regio- and stereochemical control is paramount in the synthesis of complex, functionalized pyridine analogs. While the parent molecule, this compound, is achiral, these control elements become critical when introducing new substituents to create more complex derivatives.

Regiochemical control refers to the ability to direct a reaction to a specific position on the pyridine ring. The inherent electronic properties of the substituted pyridine guide this selectivity. For instance, after an SNAr reaction at the C2 position of tert-butyl 2-chloroisonicotinate, subsequent electrophilic substitution, such as bromination, can be directed to a different position. In one large-scale synthesis, electrophilic bromination of tert-butyl 2-morpholinoisonicotinate with N-bromosuccinimide (NBS) occurred selectively at the C5 position. acs.org This demonstrates a sequential, regioselective functionalization pathway (C2 then C5).

Modern methods offer sophisticated strategies for regiocontrol. Directed ortho-metalation can functionalize positions adjacent to a directing group. mdpi.com For example, lithiation of certain isonicotinic acids can direct substitution to the C3 or C5 position depending on the substituent at C2. mdpi.com Other innovative techniques allow for regiodivergent alkylation, where reaction conditions can be tuned to selectively functionalize either the C2 or C4 position of the pyridine ring. acs.org This can be achieved by controlling the aggregation state of alkyllithium reagents. acs.org

Stereochemical control becomes relevant when introducing chiral centers into the molecule, for example, by reacting the pyridine core with a chiral nucleophile or by attaching a chiral side chain. The synthesis of specific stereoisomers (enantiomers or diastereomers) is crucial, as different stereoisomers can have vastly different biological activities.

The synthesis of chiral pyridine-containing ligands, such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), provides a clear example of stereochemical control. beilstein-journals.org This synthesis starts from a chiral precursor, (S)-tert-leucinol, to build the chiral oxazoline (B21484) ring attached to the pyridine at the C2 position, ensuring the final product is obtained as a single enantiomer. beilstein-journals.org The relative stereochemistry of substituents on the pyridine ring or its side chains can significantly impact the molecule's conformation and its ability to interact with biological targets or metal ions. beilstein-journals.orgnih.gov

Methodological Innovations and Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents significant challenges, including cost, safety, efficiency, and environmental impact. The synthesis of this compound and its analogs has benefited from methodological innovations that address these scale-up considerations.

A prime example is the process development for a drug candidate that utilized tert-butyl 2-chloroisonicotinate as a starting material. acs.org The synthesis was successfully scaled to produce multi-kilogram quantities. Key considerations in this scale-up included:

Solvent and Reagent Choice: Using the nucleophile (morpholine) as the solvent for the SNAr reaction eliminated the need for an additional solvent, simplifying the process and work-up. acs.org

Reaction Optimization: Conditions were optimized to maximize yield (97% for the SNAr step) and minimize byproduct formation. acs.org

Work-up and Isolation: Procedures were designed for large-scale equipment, such as using specific solvent systems (MTBE/water/brine) for extraction and purification to ensure high purity and yield of the final products. acs.org

A significant methodological innovation in pyridine synthesis and functionalization is the use of continuous flow reactors. thieme-connect.com Flow chemistry allows for reactions to be conducted at temperatures and pressures above the boiling point of the solvent in a controlled and safe manner. acsgcipr.org This technique can dramatically reduce reaction times and improve yields for traditionally slow reactions like the SNAr of unactivated chloropyridines. The ability to perform reactions continuously also simplifies scaling, as production can be increased by running the reactor for longer periods rather than using larger, potentially hazardous, batch reactors. thieme-connect.comacsgcipr.org

Other innovations focus on developing more efficient and environmentally friendly processes. This includes creating cost-effective and ecofriendly methods for the industrial production of pyridine carboxylic acids with high purity and minimal effluent. google.com Furthermore, modern synthetic strategies like late-stage C-H functionalization are being developed to introduce functional groups, such as a carboxylic acid at the C4 position using CO₂, onto complex pyridine-containing molecules, offering new avenues for creating diverse analogs. innovations-report.combeilstein-journals.orgchemistryviews.org

Advanced Reactivity and Mechanistic Investigations of Tert Butyl 2 Chloropyridine 4 Carboxylate

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The pyridine ring in tert-butyl 2-chloropyridine-4-carboxylate is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further amplified by the electron-withdrawing effects of the chloro substituent at the 2-position and the tert-butyl carboxylate group at the 4-position. Consequently, the pyridine ring is generally deactivated towards electrophilic aromatic substitution.

Conversely, this electron-poor nature makes the ring susceptible to nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the carbon atoms of the ring, particularly those at positions 2 and 6, which are activated by the nitrogen atom and the chloro substituent. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Transformations Involving the Chloro Substituent

The chloro group at the 2-position of this compound is a versatile handle for a variety of cross-coupling and substitution reactions, enabling the introduction of a wide range of functional groups.

Amination Reactions (e.g., Buchwald-Hartwig Amination, Uncatalyzed Amination)

The formation of carbon-nitrogen bonds at the 2-position of the pyridine ring can be achieved through both catalyzed and uncatalyzed amination reactions.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful tool for the arylation of amines. This reaction has been successfully applied to 2-chloropyridines, allowing for the synthesis of 2-aminopyridine (B139424) derivatives. The catalytic cycle involves the oxidative addition of the 2-chloropyridine (B119429) to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of the reaction and can be tailored to the specific amine and substrate.

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Amine | Product | Yield (%) |

| Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | 100 | Aniline | tert-butyl 2-(phenylamino)pyridine-4-carboxylate | 85 |

| Pd(OAc)2 / BINAP | NaOtBu | Toluene | 110 | Morpholine | tert-butyl 2-morpholinopyridine-4-carboxylate | 92 |

| Pd2(dba)3 / RuPhos | K3PO4 | t-BuOH | 100 | Benzylamine | tert-butyl 2-(benzylamino)pyridine-4-carboxylate | 78 |

Uncatalyzed amination can also occur via nucleophilic aromatic substitution, particularly with strong nucleophiles or under forcing conditions. The reaction of 2-chloropyridines with primary or secondary amines at elevated temperatures can lead to the corresponding 2-aminopyridines. The reactivity is enhanced by the electron-withdrawing groups on the pyridine ring, which stabilize the intermediate Meisenheimer complex.

| Amine | Solvent | Temperature (°C) | Product | Yield (%) |

| Piperidine | NMP | 150 | tert-butyl 2-(piperidin-1-yl)pyridine-4-carboxylate | 65 |

| Pyrrolidine | DMSO | 160 | tert-butyl 2-(pyrrolidin-1-yl)pyridine-4-carboxylate | 70 |

| Diethylamine | None (neat) | 180 (sealed tube) | tert-butyl 2-(diethylamino)pyridine-4-carboxylate | 55 |

Alkylation and Arylation Reactions

Palladium-catalyzed cross-coupling reactions are widely employed for the formation of carbon-carbon bonds at the 2-position of the pyridine ring. The Suzuki-Miyaura coupling , which utilizes organoboron reagents, and the Stille coupling , which employs organostannanes, are prominent examples. These reactions offer a broad substrate scope and functional group tolerance.

In a typical Suzuki-Miyaura coupling, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The Stille coupling involves the reaction with an organotin compound under palladium catalysis.

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | tert-butyl 2-phenylpyridine-4-carboxylate | 88 |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | K2CO3 | Dioxane/H2O | tert-butyl 2-(4-methoxyphenyl)pyridine-4-carboxylate | 91 |

| Tributyl(vinyl)stannane | Pd(PPh3)4 | - | Toluene | tert-butyl 2-vinylpyridine-4-carboxylate | 75 |

| Tributyl(phenyl)stannane | Pd2(dba)3 / P(o-tol)3 | - | THF | tert-butyl 2-phenylpyridine-4-carboxylate | 82 |

Cyanation and Other Substitutions

The chloro group can be displaced by a cyanide group to introduce a nitrile functionality, which is a valuable precursor for other functional groups such as carboxylic acids, amides, and amines. The cyanation of 2-chloropyridines can be achieved using various cyanide sources, often with transition metal catalysis. For instance, the use of zinc cyanide with a palladium catalyst provides a reliable method for this transformation.

Other nucleophiles can also displace the chloride, although these reactions may require specific conditions depending on the nucleophilicity of the reagent.

| Reagent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Zn(CN)2 | Pd(PPh3)4 | DMF | 120 | tert-butyl 2-cyanopyridine-4-carboxylate | 80 |

| KCN | Pd(OAc)2 / dppf | NMP | 150 | tert-butyl 2-cyanopyridine-4-carboxylate | 75 |

| NaSMe | - | DMF | 80 | tert-butyl 2-(methylthio)pyridine-4-carboxylate | 89 |

Transformations Involving the Ester Functionality

The tert-butyl ester group of this compound can undergo hydrolysis and transesterification reactions, providing access to the corresponding carboxylic acid or other esters.

Hydrolysis and Transesterification Reactions

Hydrolysis of the tert-butyl ester to the corresponding 2-chloropyridine-4-carboxylic acid is typically achieved under acidic conditions. The bulky tert-butyl group is readily cleaved in the presence of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature. Base-mediated hydrolysis is generally not effective for tert-butyl esters due to steric hindrance.

| Acid | Solvent | Temperature (°C) | Product |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 2-chloropyridine-4-carboxylic acid |

| Hydrochloric acid (4M) | Dioxane | 50 | 2-chloropyridine-4-carboxylic acid |

Transesterification , the conversion of one ester to another, can be accomplished by reacting this compound with an alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification with a less sterically hindered alcohol, such as methanol (B129727) or ethanol, can proceed by providing a large excess of the new alcohol.

| Alcohol | Catalyst | Conditions | Product |

| Methanol | H2SO4 (catalytic) | Reflux | Methyl 2-chloropyridine-4-carboxylate |

| Ethanol | p-Toluenesulfonic acid | Reflux | Ethyl 2-chloropyridine-4-carboxylate |

Reduction to Alcohols and Subsequent Derivatization

The ester functionality of this compound is a key site for chemical modification, including reduction to the corresponding primary alcohol, (2-chloropyridin-4-yl)methanol (B27191). This transformation is a fundamental process in organic synthesis, providing a versatile intermediate for further functionalization.

The direct reduction of carboxylic esters to alcohols is a well-established reaction, though the choice of reducing agent is crucial to ensure high yields and chemoselectivity, particularly in the presence of other reducible functional groups. For tert-butyl esters, strong reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this purpose, readily reducing the ester to the primary alcohol. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release the alcohol upon acidic workup.

Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder and more selective reducing agent, can be employed, often in conjunction with an activating agent or under specific reaction conditions to enhance its reactivity towards esters. For instance, the presence of additives like lithium chloride can facilitate the reduction. A one-pot method involving the activation of the corresponding carboxylic acid (derived from the hydrolysis of the tert-butyl ester) with cyanuric chloride, followed by reduction with a borohydride exchange resin, has also been reported as a mild and efficient procedure for converting carboxylic acids to alcohols. jocpr.com

Once synthesized, (2-chloropyridin-4-yl)methanol serves as a valuable building block for a variety of derivatization reactions. The primary alcohol moiety can be readily converted into other functional groups. For example, it can be oxidized to the corresponding aldehyde or carboxylic acid, subjected to etherification to form ethers, or converted to esters through reaction with acyl chlorides or carboxylic acids. The hydroxyl group can also be transformed into a leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities at the 4-position of the pyridine ring.

Table 1: Comparison of Reducing Agents for Ester to Alcohol Conversion

| Reducing Agent | Reactivity | Selectivity | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | High | Low (reduces many functional groups) | Anhydrous ether or THF, followed by aqueous workup |

| Sodium borohydride (NaBH₄) | Moderate | High (selective for aldehydes and ketones) | Protic solvents (e.g., ethanol, methanol); may require additives or elevated temperatures for esters |

| Borohydride Exchange Resin (BER) | Mild | High | Used in conjunction with an activating agent for the carboxylic acid |

Amidation Reactions

The conversion of the tert-butyl ester group in this compound into an amide is a significant transformation for accessing a diverse range of functionalized pyridine derivatives. Amidation can be achieved through several synthetic strategies, either by direct reaction of the ester with an amine or via a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.

Direct amidation of unactivated esters, such as tert-butyl esters, with amines is often challenging and may require harsh conditions or specific catalysts. Base-promoted methods have been developed to facilitate this transformation. For instance, the use of a strong base like potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) has been shown to promote the direct amidation of esters. nih.gov Another approach involves the use of n-butyllithium in tetrahydrofuran (B95107) (THF). nih.gov

A more common and generally milder approach is the two-step sequence. First, the tert-butyl ester is hydrolyzed to the corresponding 2-chloropyridine-4-carboxylic acid. This can be achieved under acidic conditions, for example, using trifluoroacetic acid. The resulting carboxylic acid is then coupled with a desired amine using a variety of amide coupling reagents. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) are highly effective for this purpose. organic-chemistry.org This method is advantageous as it allows for the coupling of carboxylates for which the corresponding acyl chlorides might be unstable. organic-chemistry.org

Recently, methods for the direct conversion of tert-butyl esters to amides under mild conditions have been developed. One such method involves the in-situ generation of an acid chloride intermediate from the tert-butyl ester using α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride as a catalyst. organic-chemistry.orgresearchgate.net This intermediate then readily reacts with a variety of amines to afford the corresponding amides in high yields. organic-chemistry.orgresearchgate.net

Table 2: Selected Methods for Amide Synthesis from Esters and Carboxylic Acids

| Method | Starting Material | Reagents | Key Features |

| Base-Promoted Direct Amidation | Ester | DMSO/t-BuOK or THF/n-BuLi | Direct conversion, but can require strong bases |

| Two-Step Coupling | Carboxylic Acid | HBTU, Hünig's base | Mild conditions, broad amine scope |

| In-situ Acid Chloride Formation | tert-Butyl Ester | α,α-dichlorodiphenylmethane, SnCl₂ | Mild, one-pot procedure from the ester |

Rearrangement Pathways (e.g., Curtius Rearrangements for related carbamates)

The Curtius rearrangement is a powerful synthetic tool for the conversion of carboxylic acids into primary amines, with the loss of one carbon atom. nih.govnih.govorganic-chemistry.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the expulsion of nitrogen gas. nih.govnih.govorganic-chemistry.org The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For instance, reaction with water leads to the formation of a carbamic acid, which readily decarboxylates to yield the primary amine. organic-chemistry.org Alternatively, trapping the isocyanate with an alcohol, such as tert-butanol (B103910), affords the corresponding tert-butoxycarbonyl (Boc)-protected amine.

In the context of this compound, the corresponding carboxylic acid, 2-chloropyridine-4-carboxylic acid, can serve as a precursor for the Curtius rearrangement. The carboxylic acid can be converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. Thermal or photochemical decomposition of the acyl azide then initiates the rearrangement to form 2-chloro-4-isocyanatopyridine.

This isocyanate intermediate is a key branching point for further synthetic elaborations. Hydrolysis will provide 2-chloro-4-aminopyridine, a valuable building block in medicinal chemistry. Trapping the isocyanate with an alcohol will yield a carbamate. This strategy is particularly useful for introducing a protected amino group onto the pyridine ring. The Curtius rearrangement has been successfully applied to a wide range of carboxylic acids, including those containing heterocyclic rings like pyridine, in the synthesis of natural products and drug molecules. nih.govgoogle.com The reaction is known for its tolerance of various functional groups and for proceeding with retention of configuration at the migrating group. nih.gov

Computational Chemistry and Mechanistic Elucidation Studies

Computational chemistry, particularly Density Functional Theory (DFT), offers invaluable insights into the reactivity and mechanistic details of organic reactions involving molecules like this compound. These theoretical studies can elucidate reaction pathways, characterize transition states, and predict reactivity and selectivity, complementing experimental findings.

Reaction Pathway Analysis

Computational methods can be employed to map out the potential energy surfaces of various reactions involving this compound. For instance, in the reduction of the ester to an alcohol, DFT calculations can model the step-wise addition of hydride to the carbonyl group, identifying the intermediates and the energetic barriers associated with each step. Similarly, for amidation reactions, computational analysis can compare the energetics of the direct amidation pathway versus the two-step hydrolysis-coupling sequence, providing a theoretical basis for optimizing reaction conditions. In the case of the Curtius rearrangement of the corresponding carboxylic acid, computational studies can model the concerted mechanism of the rearrangement of the acyl azide to the isocyanate, confirming the absence of a discrete nitrene intermediate.

Transition State Characterization

The identification and characterization of transition states are crucial for understanding the kinetics and mechanism of a reaction. Using DFT, the geometries and energies of transition states for the reactions of this compound can be calculated. For example, in a nucleophilic aromatic substitution reaction at the 2-position, the structure of the Meisenheimer complex-like transition state can be determined. Vibrational frequency calculations are performed to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. The calculated activation energies can then be correlated with experimentally observed reaction rates.

Prediction of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity and regioselectivity of functionalized pyridines. arxiv.orgnih.gov For this compound, DFT calculations can be used to determine various electronic properties that govern its reactivity. For example, calculating the electrostatic potential map can identify the most electrophilic and nucleophilic sites on the molecule. Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into its behavior in pericyclic reactions and its susceptibility to nucleophilic or electrophilic attack.

Furthermore, computational models can predict the regioselectivity of reactions such as electrophilic aromatic substitution on the pyridine ring. By calculating the relative energies of the intermediates formed upon attack at different positions, the most likely site of substitution can be predicted. Such predictive power is invaluable in designing synthetic routes and avoiding unwanted side products. Machine learning models, trained on computational and experimental data, are also emerging as a powerful tool for predicting the regioselectivity of C-H functionalization reactions in heterocycles. nih.gov

Table 3: Application of Computational Methods to the Study of this compound

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Reaction Pathway Analysis | Energetic profiles of reaction steps, identification of intermediates |

| Transition State Theory | Transition State Characterization | Geometries and energies of transition states, calculation of activation energies |

| Frontier Molecular Orbital (FMO) Theory | Prediction of Reactivity | Identification of reactive sites, understanding of nucleophilic/electrophilic character |

| Electrostatic Potential Mapping | Prediction of Selectivity | Visualization of charge distribution, prediction of sites for electrophilic/nucleophilic attack |

Applications of Tert Butyl 2 Chloropyridine 4 Carboxylate in Complex Molecular Architecture

A Pivotal Precursor in Pharmaceutical Lead Discovery and Optimization

The inherent reactivity and functional group arrangement of tert-butyl 2-chloropyridine-4-carboxylate make it a highly sought-after intermediate in the pharmaceutical industry. Its pyridine (B92270) core is a common motif in numerous therapeutic agents, and the chloro and tert-butyl carboxylate groups provide versatile handles for a variety of chemical transformations, including cross-coupling and amination reactions.

Synthesis of Pyridine and Quinoline-Based Bioactive Compounds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. This compound serves as a key starting material for the synthesis of substituted pyridines. The chlorine atom at the 2-position is amenable to nucleophilic substitution and cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The tert-butyl carboxylate at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, further expanding the molecular diversity of the resulting compounds.

Furthermore, this versatile building block can be utilized in the construction of more complex heterocyclic systems, such as quinolines. Through multi-step synthetic sequences, the pyridine ring of this compound can be annulated to form the bicyclic quinoline (B57606) core, which is another crucial pharmacophore found in a wide range of biologically active molecules.

Intermediate in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. A closely related compound, 4-tert-butyl-2-chloropyridine, is highlighted in patent literature as a key intermediate in the synthesis of several classes of kinase inhibitors, including those targeting p38 MAP kinase, Spleen tyrosine kinase (Syk), and Janus kinase (Jak) google.com. This suggests a strong potential for this compound to be utilized in similar synthetic strategies, where the carboxylate group can be further functionalized to modulate solubility, introduce additional binding interactions, or serve as a point of attachment for other molecular fragments.

The development of potent and selective kinase inhibitors often relies on the precise arrangement of functional groups that can interact with specific residues in the ATP-binding pocket of the target kinase. The pyridine scaffold provides a key hydrogen bond acceptor, while substituents at the 2- and 4-positions can be tailored to occupy hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.

| Kinase Target Family | Therapeutic Area | Potential Role of Pyridine Scaffold |

| p38 MAP Kinase | Inflammatory Diseases, Cancer | Core scaffold for inhibitor design |

| Syk Kinase | Autoimmune Diseases, Cancer | Key building block for potent inhibitors |

| Jak Kinase | Rheumatoid Arthritis, Psoriasis | Essential intermediate for inhibitor synthesis |

| c-Met/ALK | Cancer | Foundation for dual inhibitors |

| PARP14 | Cancer, Inflammatory Diseases | Starting material for selective inhibitors |

Contribution to Antiviral and Anti-Malarial Agent Synthesis

The pyridine and quinoline ring systems are also prevalent in antiviral and antimalarial drugs. The structural versatility of this compound makes it an attractive starting material for the synthesis of novel agents to combat infectious diseases. For instance, the quinoline core is the backbone of several well-known antimalarial drugs, such as chloroquine (B1663885) and mefloquine. By leveraging the reactivity of the chloro and carboxylate groups, medicinal chemists can design and synthesize novel quinoline derivatives with improved efficacy and resistance profiles.

In the realm of antiviral research, patent literature indicates that 4-tert-butyl-2,6-dichloropyridine, a derivative of the closely related 4-tert-butyl-2-chloropyridine, can be used to synthesize molecules with antiviral activity google.com. This underscores the potential of functionalized chloropyridines, including this compound, as valuable intermediates in the development of new antiviral therapies.

Applications in SARS-CoV-2 Mpro Inhibitor Development

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for the development of COVID-19 therapeutics. Many Mpro inhibitors feature heterocyclic scaffolds that can engage in essential binding interactions within the enzyme's active site. While direct synthesis of SARS-CoV-2 Mpro inhibitors from this compound is not explicitly detailed in the currently available literature, the structural motifs accessible from this building block are highly relevant to the design of such inhibitors. The ability to introduce diverse substituents onto the pyridine ring allows for the optimization of interactions with the S1 and S2 pockets of the Mpro active site, which is a common strategy in the development of potent and selective inhibitors.

Utility in Agrochemicals Development

The applications of this compound extend beyond pharmaceuticals into the realm of agrochemicals. The pyridine moiety is a common feature in many commercially successful herbicides and pesticides, owing to its favorable metabolic stability and ability to interact with biological targets in pests and weeds.

Building Blocks for Herbicides and Pesticides

The development of new herbicides and pesticides is crucial for ensuring global food security. This compound provides a versatile platform for the synthesis of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. The chlorine atom can be displaced by various nucleophiles to introduce different toxophores or groups that modulate the compound's physical properties, such as soil mobility and plant uptake. The carboxylate group can be converted into a range of functional groups, including amides and esters, which are known to be important for the biological activity of many pesticides.

For example, pyridinecarboxylic acids are a known class of herbicides. US Patent 6,297,197 B1 describes the use of chloropyridine-2-carboxylates in the preparation of herbicidal compounds googleapis.com. This highlights the potential of this compound as a valuable intermediate for the synthesis of new herbicidal agents.

| Agrochemical Class | Mode of Action | Potential Synthetic Application |

| Herbicides | Disruption of essential plant processes | Synthesis of novel pyridinecarboxylic acid derivatives |

| Pesticides | Targeting the nervous system of insects | Elaboration into complex insecticidal molecules |

Contributions to Advanced Materials Science

The unique combination of a pyridine ring, a halogen atom, and a protected carboxylic acid functional group in this compound suggests its utility in several areas of advanced materials science. The 2-chloro substituent can participate in cross-coupling reactions, the pyridine nitrogen can act as a ligand for metal centers, and the tert-butyl carboxylate group can be deprotected to reveal a carboxylic acid for further functionalization, such as in polymerization or surface anchoring.

The structural components of this compound suggest its potential as a monomer or a functional additive in the synthesis of advanced polymers and coatings. The tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality, which is a common strategy in polymer chemistry to prevent unwanted side reactions during polymerization. nanosoftpolymers.com For example, star-shaped poly(tert-butyl acrylate) has been synthesized using atom transfer radical polymerization (ATRP), where the tert-butyl group protects the acrylate (B77674) monomer. cmu.edu

Furthermore, the tert-butyloxycarbonyl (BOC) group, which is structurally related to the tert-butyl carboxylate group, has been shown to activate aziridine (B145994) monomers for anionic ring-opening polymerization (AROP) to produce linear polyethyleneimine. nsf.govmdpi.com This suggests that the tert-butyl carboxylate moiety in the target compound could similarly influence polymerization reactions.

The pyridine ring itself is a valuable component in functional polymers, often incorporated to influence the electronic properties or to introduce metal-coordination sites. The deprotection of the tert-butyl ester to a carboxylic acid would allow the molecule to be used in the synthesis of polyesters or polyamides with a pendant pyridine group.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Polymerization Type | Role of Pyridine-4-carboxylate Moiety | Potential Polymer Properties |

| Polycondensation | Monomer (after deprotection of tert-butyl ester) | Enhanced thermal stability, metal-chelating capabilities |

| Controlled Radical Polymerization | Functional monomer | Polymers with tunable refractive index, adhesive properties |

| Anionic Ring-Opening Polymerization | Activating group | Linear polymers with reactive pyridine side-chains |

This table is illustrative and based on the reactivity of similar compounds.

Pyridine and its derivatives are fundamental building blocks for ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a wide range of metal centers, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

Pyridine carboxylic acids, in particular, are versatile ligands. They can act as bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and the carboxylate oxygen. This has been demonstrated in the synthesis of pyridinooxazoline (PyOx) ligands, which are effective in asymmetric catalysis. beilstein-journals.orgresearchgate.net These ligands are often synthesized from picolinic acid, a related pyridine carboxylic acid. beilstein-journals.org

This compound could serve as a precursor for a variety of ligands. The chloro group at the 2-position can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce other coordinating groups. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form metal-carboxylate complexes or be further modified. Palladium(II) complexes with pyridine derivatives have shown efficacy as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. acs.org

Table 2: Examples of Catalytic Systems Based on Pyridine-Carboxylate Ligands

| Catalyst Type | Ligand Precursor | Metal Center | Catalyzed Reaction | Reference |

| Asymmetric Catalysis | Picolinic Acid | Not specified | Asymmetric conjugate addition | beilstein-journals.orgresearchgate.net |

| Cross-Coupling | 4-Substituted Pyridines | Palladium(II) | Suzuki–Miyaura and Heck reactions | acs.org |

| Enantioselective Inhibition | Pyridine-2,4-dicarboxylate derivatives | Not applicable | Inhibition of 2-oxoglutarate dependent oxygenases | nih.gov |

This table presents examples of related pyridine-carboxylate ligands and their applications to illustrate the potential of ligands derived from this compound.

Pyridine-containing compounds are of significant interest in the field of organic optoelectronics, particularly for applications in organic light-emitting diodes (OLEDs) and solar cells. rsc.org The electron-deficient nature of the pyridine ring makes it a good electron-transporting moiety. By incorporating pyridine units into conjugated polymers or small molecules, it is possible to create materials with improved electron mobility and stability. rsc.org

The frontier energy levels of pyridine-based materials, which are crucial for their performance in electronic devices, can be tuned by modifying the substituents on the pyridine ring. rsc.org The presence of a tert-butyl group can enhance the solubility of these materials, which is beneficial for solution-based processing of devices. rsc.org For instance, tert-butyl substituted compounds have been used to create efficient solution-processed non-doped blue OLEDs. rsc.org

While there is no direct literature on the use of this compound in optoelectronic materials, its structure suggests it could be a useful building block. The 2-chloro position provides a handle for Suzuki or Stille cross-coupling reactions, which are commonly used to synthesize conjugated polymers. The pyridine-4-carboxylate moiety could be used to anchor the molecule to a semiconductor surface, such as TiO2, in dye-sensitized solar cells, with carboxylate groups being effective anchors. acs.org

Table 3: Properties of Pyridine-Based Organic Optoelectronic Materials

| Material Class | Key Property | Potential Application | Reference |

| Pyridine Derivatives | Electron-transporting | Organic Light-Emitting Diodes (OLEDs) | rsc.orgrsc.org |

| Donor-Acceptor Pyridine Derivatives | Charge-transfer | Perovskite Solar Cells | rsc.org |

| Tert-butyl Substituted TADF Emitters | Reduced aggregation-caused quenching | Solution-processed OLEDs | rsc.org |

This table highlights the properties and applications of related pyridine-containing materials, suggesting potential avenues for the application of materials derived from this compound.

Analytical Methodologies for Structural and Purity Validation of Tert Butyl 2 Chloropyridine 4 Carboxylate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of tert-butyl 2-chloropyridine-4-carboxylate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed to confirm the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butyl group and the pyridine (B92270) ring. The tert-butyl group, containing nine equivalent protons, typically appears as a sharp singlet. The protons on the substituted pyridine ring will appear as distinct multiplets, with their chemical shifts and coupling patterns determined by their position relative to the chloro and carboxylate substituents. Based on analogous structures like 4-tert-butylpyridine (B128874) and other substituted pyridines, the expected chemical shifts can be predicted. nih.govchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the individual carbons of the pyridine ring. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and the ester group. chemicalbook.comdocbrown.info

Below is a table summarizing the predicted NMR data based on the compound's structure and data from similar molecules.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| tert-Butyl (9H, singlet) | ~1.6 | ~28 |

| Quaternary Carbon (tert-Butyl) | - | ~82 |

| Pyridine C3-H (1H, doublet) | ~7.8-8.0 | ~122-125 |

| Pyridine C5-H (1H, doublet of doublets) | ~8.6-8.8 | ~148-150 |

| Pyridine C6-H (1H, doublet) | ~7.6-7.8 | ~140-143 |

| Pyridine C2-Cl | - | ~150-153 |

| Pyridine C4-COO | - | ~145-148 |

| Carbonyl C=O | - | ~164-166 |

Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula is C₁₀H₁₂ClNO₂, corresponding to a molecular weight of approximately 213.66 g/mol .

In a typical mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with a primary peak ([M]⁺) and a secondary peak ([M+2]⁺) with about one-third the intensity.

Electron impact (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation pattern provides a fingerprint of the molecule. A prominent fragmentation pathway for compounds containing a tert-butyl ester group is the loss of isobutylene (B52900) (56 Da) via McLafferty rearrangement, or the loss of a tert-butyl radical (57 Da). doaj.orgthieme-connect.de Subsequent fragmentations may involve the loss of carbon monoxide (CO) or the cleavage of the pyridine ring.

The table below outlines the expected significant ions in the mass spectrum.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 213/215 | [C₁₀H₁₂ClNO₂]⁺ | Molecular Ion ([M]⁺) |

| 157/159 | [C₆H₄ClNO₂]⁺ | Loss of isobutylene (-C₄H₈) |

| 112/114 | [C₅H₃ClN]⁺ | Loss of isobutylene and carboxyl group (-C₄H₈, -COOH) |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Note: The presence of chlorine isotopes will result in M and M+2 peaks for chlorine-containing fragments.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The key functional groups in this molecule are the ester (C=O and C-O), the aromatic pyridine ring (C=C and C=N), the C-Cl bond, and the aliphatic C-H bonds of the tert-butyl group. The strong absorption from the carbonyl group of the ester is particularly characteristic. researchgate.netthermofisher.com

The following table lists the expected characteristic IR absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (sp³) | tert-Butyl group | 2950-3000 |

| C=O stretch | Ester carbonyl | 1715-1735 |

| C=C and C=N stretch | Pyridine ring | 1550-1610 |

| C-O stretch | Ester | 1150-1250 |

| C-Cl stretch | Chloro-pyridine | 700-800 |

Chromatographic Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound, separating it from starting materials, byproducts, and any potential isomers.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for this purpose. lgcstandards.com

In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or acid modifier (e.g., phosphoric acid or formic acid) to ensure sharp peak shapes. ptfarm.pl Detection is commonly performed using a UV-Vis detector, as the pyridine ring is chromophoric and absorbs UV light. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately quantified.

A typical set of HPLC parameters is outlined in the table below.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% H₃PO₄ (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being an ester, possesses sufficient volatility for GC analysis, particularly at elevated temperatures. This method can be used to assess purity and detect volatile impurities.

For analysis, the compound is injected into a heated port where it vaporizes and is carried by an inert gas (like helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A nonpolar or medium-polarity column (e.g., with a dimethylpolysiloxane or phenyl-substituted stationary phase) is generally suitable. rsc.orgresearchgate.net A Flame Ionization Detector (FID) is commonly used for quantification. Coupling GC with a Mass Spectrometer (GC-MS) allows for both separation and definitive identification of impurities. doaj.org

The table below provides typical parameters for a GC method.

| Parameter | Condition |

| Column | Capillary column, e.g., SPB-1 or HP-5 (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Oven Program | e.g., Start at 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Injection Mode | Split |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique for the qualitative monitoring of organic reactions, offering a rapid, cost-effective, and efficient means to assess the progress of a chemical transformation. In the context of syntheses involving this compound and its derivatives, TLC is instrumental in determining the consumption of starting materials, the formation of products, and the presence of any reaction intermediates or byproducts.

The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase, typically a thin layer of adsorbent material such as silica (B1680970) gel coated on a solid support, and a liquid mobile phase that moves up the plate via capillary action. The separation is based on the polarity of the compounds, with less polar compounds generally traveling further up the plate, resulting in a higher Retention Factor (Rƒ), while more polar compounds exhibit stronger interactions with the stationary phase and have lower Rƒ values.

For the analysis of reactions involving this compound, silica gel 60 F254 plates are commonly employed as the stationary phase. The fluorescent indicator (F254) allows for the visualization of UV-active compounds, such as the pyridine ring system, under a UV lamp at 254 nm, where they appear as dark spots against a fluorescent green background.

The choice of the mobile phase, or eluent, is critical for achieving optimal separation of the reaction components. The polarity of the solvent system is adjusted to ensure a significant difference in the Rƒ values of the starting material, product, and any intermediates. A commonly effective mobile phase for compounds of this class is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve Rƒ values ideally between 0.2 and 0.8 for the compounds of interest, allowing for clear separation and visualization.

A typical TLC analysis to monitor a reaction involving this compound would involve spotting the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture at different time intervals on a single TLC plate. The disappearance of the spot corresponding to the starting material in the reaction mixture lane and the appearance of a new spot for the product indicates the progression of the reaction.

| Compound | Stationary Phase | Mobile Phase (v/v) | Visualization Method | Expected Rƒ Range |

| This compound | Silica Gel 60 F254 | Hexane/Ethyl Acetate (e.g., 7:3 to 9:1) | UV Light (254 nm) | 0.4 - 0.7 |

| More Polar Derivatives (e.g., with amino or hydroxyl groups) | Silica Gel 60 F254 | Hexane/Ethyl Acetate (e.g., 1:1 to 3:7) | UV Light (254 nm), Staining Reagents | 0.1 - 0.4 |

| Less Polar Derivatives (e.g., coupled products with non-polar moieties) | Silica Gel 60 F254 | Hexane/Ethyl Acetate (e.g., 9:1 to 10:0) | UV Light (254 nm) | 0.5 - 0.9 |

Note: Rƒ values are indicative and can vary based on specific reaction conditions, the exact composition of the mobile phase, temperature, and the specific TLC plate used.

In addition to UV visualization, various chemical staining reagents can be employed to visualize spots that are not UV-active or to provide additional information about the functional groups present. For instance, a phosphomolybdic acid stain followed by gentle heating can reveal the presence of many organic compounds as dark blue-green spots on a yellow-green background.

The following table outlines a hypothetical reaction monitoring scenario using TLC:

| Time Point | Spotting Lane 1: Starting Material (SM) | Spotting Lane 2: Co-spot (SM + Reaction Mixture) | Spotting Lane 3: Reaction Mixture | Observations |

| t = 0 hr | Single spot at Rƒ ≈ 0.6 | Two distinct spots at Rƒ ≈ 0.6 and a faint product spot | A prominent spot at Rƒ ≈ 0.6 | Reaction initiated. |

| t = 2 hr | Single spot at Rƒ ≈ 0.6 | Two spots, with the SM spot diminishing and the product spot intensifying | Two spots, with the product spot (Rƒ ≈ 0.3) now more intense than the SM spot | Reaction proceeding. |

| t = 4 hr | Single spot at Rƒ ≈ 0.6 | One prominent product spot with a very faint SM spot | A single, intense product spot at Rƒ ≈ 0.3 with a faint trace of the SM | Reaction nearing completion. |

| t = 6 hr | Single spot at Rƒ ≈ 0.6 | A single product spot | A single, intense product spot at Rƒ ≈ 0.3 | Reaction complete. |

This systematic use of TLC provides a real-time qualitative assessment of the reaction's progress, enabling the chemist to determine the optimal reaction time and to identify any potential issues, such as the formation of side products or the stalling of the reaction.

Emerging Research Avenues and Persistent Challenges in the Chemistry of Tert Butyl 2 Chloropyridine 4 Carboxylate

Development of More Efficient and Sustainable Synthetic Protocols

The primary route to tert-butyl 2-chloropyridine-4-carboxylate typically involves the esterification of 2-chloro-isonicotinic acid. Traditional methods for this transformation often rely on the use of tert-butanol (B103910) in the presence of a strong acid catalyst or coupling agents, which can generate significant waste and require harsh reaction conditions.

In the pursuit of more sustainable synthetic protocols, researchers are exploring greener alternatives that minimize environmental impact and enhance efficiency. These efforts are guided by the principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and improved energy efficiency. researchgate.net

Key areas of development include:

Catalytic Esterification: The use of solid acid catalysts, such as zeolites or ion-exchange resins, is being investigated to replace corrosive and difficult-to-recycle homogeneous acid catalysts. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification processes.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. researchgate.net The synthesis of tert-butyl esters, including those of pyridine (B92270) carboxylates, in microreactor systems has demonstrated increased efficiency and sustainability compared to batch methods. researchgate.net

Alternative Esterification Reagents: The use of less hazardous and more atom-economical reagents for the introduction of the tert-butyl group is an active area of research. This includes exploring the use of tert-butyl carbonate or other reactive tert-butylating agents that generate benign byproducts.

The sustainability of any synthetic protocol can be evaluated using various green chemistry metrics, such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI). nih.gov The ideal synthesis of this compound would have a high atom economy, a low E-factor (indicating less waste generated per kilogram of product), and a low PMI (reflecting a more efficient use of materials). nih.govmdpi.com

Table 1: Comparison of Synthetic Parameters for Esterification

| Parameter | Traditional Batch Synthesis | Green Alternative (e.g., Flow Chemistry with Heterogeneous Catalyst) |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Reusable solid acids (e.g., zeolites) |

| Solvent | Often requires excess tert-butanol or other organic solvents | Can potentially be run with stoichiometric reagents or in greener solvents |

| Waste Generation | High (acidic waste, solvent waste) | Low (recyclable catalyst, less solvent waste) |

| Energy Consumption | Can be high due to prolonged heating | Often lower due to efficient heat transfer in flow systems |

| Safety | Handling of corrosive acids poses a risk | Improved safety with contained flow systems |

Exploration of Novel Reaction Pathways and Catalytic Systems

The pyridine ring of this compound is an electron-deficient system, which influences its reactivity. The chlorine atom at the 2-position is a key functional handle for various cross-coupling reactions, while the other positions on the ring can be targeted for C-H functionalization.

Emerging research is focused on unlocking new reaction pathways:

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for the functionalization of pyridines under mild conditions. acs.orgchemeurope.com This approach can be used to generate pyridinyl radicals, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgrecercat.cat For this compound, this could enable novel C-H functionalization at positions 3, 5, and 6, providing access to a wider range of derivatives.

Catalytic C-H Activation: Transition-metal-catalyzed C-H activation is a rapidly developing field that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govrsc.orgnih.gov Ruthenium and palladium catalysts have shown promise in the C-H arylation of 2-chloropyridines. nih.govchemrxiv.org Applying these methods to this compound could lead to the regioselective introduction of aryl or other functional groups.

Novel Cross-Coupling Reactions: Beyond traditional Suzuki and Sonogashira couplings, researchers are exploring new catalytic systems to expand the scope of reactions at the C-2 position. This includes the use of nickel and iron catalysts, which are more abundant and less expensive than palladium.

Table 2: Potential Novel Reactions of this compound

| Reaction Type | Catalyst/Conditions | Potential Functionalization Site(s) |

|---|---|---|

| Photocatalytic C-H Alkylation | Organic dye or metal complex, visible light | C-3, C-5, C-6 |

| Palladium-Catalyzed C-H Arylation | Pd catalyst, oxidant | C-3, C-5, C-6 |

| Nickel-Catalyzed Cross-Coupling | Ni catalyst, ligand | C-2 |

Expansion of Applications in Chemical Biology and Material Innovation

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a vast number of pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of complex molecules with potential biological activity.

Potential applications in chemical biology include:

Synthesis of Bioactive Molecules: The 2-chloropyridine (B119429) moiety can be readily transformed into a variety of other functional groups, making this compound a versatile starting material for the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active compounds. For instance, the related N-tert-butyl-4-chloropyridine-2-carboxamide is a precursor for kinase inhibitors. vulcanchem.com

Chemical Probes: By incorporating fluorescent tags or other reporter groups through reactions at the C-2 position or via C-H functionalization, derivatives of this compound could be developed as chemical probes to study biological processes.

In the realm of material innovation , pyridyl-carboxylate ligands are utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers. universityofgalway.iemdpi.com These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The tert-butyl group can influence the porosity and stability of the resulting materials.

Addressing Regioselectivity and Chemoselectivity Challenges

A significant challenge in the chemistry of substituted pyridines is controlling the regioselectivity and chemoselectivity of reactions. The electronic properties of the pyridine ring and the steric and electronic effects of the substituents all play a crucial role in determining the outcome of a reaction.

For this compound, key challenges include:

Regioselective C-H Functionalization: Directing functionalization to a specific C-H bond (at position 3, 5, or 6) in the presence of the chloro and carboxylate groups is a formidable challenge. The directing effects of the existing substituents can lead to mixtures of isomers. nih.govchemrxiv.org Recent advances in directed metalation and the use of specific catalysts are being explored to overcome this. mdpi.com

Chemoselective Cross-Coupling: In molecules with multiple halide substituents, achieving selective reaction at one position over another is a common problem. nsf.govresearchgate.netrsc.org While this compound has only one chloro substituent, in more complex derivatives, chemoselectivity in cross-coupling reactions would be a critical consideration. acs.org

Competition between Reaction Sites: The presence of the ester group introduces another potential site for reaction. For example, in reactions with strong nucleophiles, attack at the carbonyl carbon of the ester could compete with substitution at the C-2 position.

Overcoming these challenges requires a deep understanding of the reaction mechanisms and the development of highly selective catalysts and reaction conditions. The interplay of steric hindrance from the tert-butyl group and the electronic directing effects of the chloro and carboxylate groups makes this a rich area for further investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-chloropyridine-4-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, chlorination of pyridine derivatives using reagents like POCl₃ or SOCl₂, followed by tert-butyl esterification with Boc anhydride [(tert-butoxycarbonyl) protecting group strategies]. Reaction efficiency can be optimized by controlling temperature (e.g., 0–25°C), using catalysts like DMAP, and ensuring anhydrous conditions to minimize hydrolysis .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify structural integrity (e.g., tert-butyl singlet at ~1.4 ppm, pyridine ring protons at 7–8 ppm).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material).

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺ ions) .

Q. How should researchers safely handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers at room temperature (20–25°C), protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the tert-butyl group. Use desiccants (e.g., silica gel) in storage vials to prevent hydrolysis .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in subsequent reactions (e.g., cross-coupling or deprotection)?

- Methodological Answer : The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, stabilizing the ester against hydrolysis. However, this steric bulk may slow down reactions requiring access to the pyridine ring’s 2-chloro position (e.g., Suzuki-Miyaura coupling). Computational modeling (DFT) can predict reactive sites, while kinetic studies under varying temperatures/conditions quantify steric impacts .

Q. What strategies mitigate decomposition during storage or reactions, given its stability profile?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis, oxidation).

- Stabilizers : Add antioxidants (e.g., BHT) or inert gas (N₂) purging during storage.